![molecular formula C32H27O5P B14812581 dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate CAS No. 7514-61-6](/img/structure/B14812581.png)
dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate is a complex organic compound that features a phosphanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate typically involves multi-step organic reactions. The process may start with the preparation of the phosphanylidene intermediate, followed by the introduction of the but-2-enedioate moiety under controlled conditions. Common reagents used in these reactions include triphenylphosphine, phenylacetic acid derivatives, and dimethyl but-2-enedioate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphanylidene compounds.
Substitution: The phenyl and phosphanylidene groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced phosphanylidene compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphanylidene group may play a crucial role in these interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenylphosphoranyl)ethyl]but-2-enedioate
- Dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenylphosphinyl)ethyl]but-2-enedioate
Uniqueness
Dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate is unique due to the presence of the triphenyl-lambda5-phosphanylidene group, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
7514-61-6 |
|---|---|
Molecular Formula |
C32H27O5P |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-λ5-phosphanylidene)ethyl]but-2-enedioate |
InChI |
InChI=1S/C32H27O5P/c1-36-29(33)23-28(32(35)37-2)31(30(34)24-15-7-3-8-16-24)38(25-17-9-4-10-18-25,26-19-11-5-12-20-26)27-21-13-6-14-22-27/h3-23H,1-2H3/b28-23- |
InChI Key |
GJCSCHAWMZNJDI-NFFVHWSESA-N |
Isomeric SMILES |
COC(=O)/C=C(/C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)\C(=O)OC |
Canonical SMILES |
COC(=O)C=C(C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


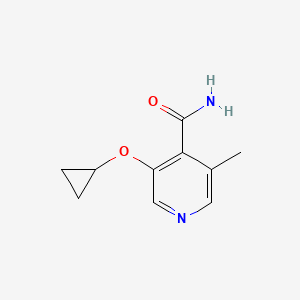
![tert-butyl 4-[(3S)-3-(cyanomethyl)-4-phenylmethoxycarbonylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14812505.png)
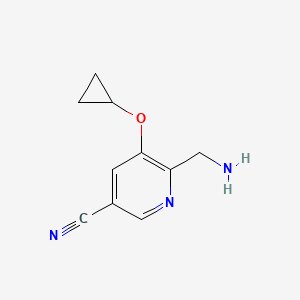
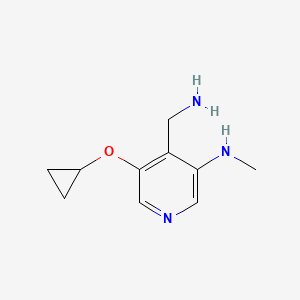
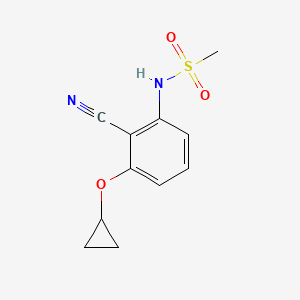
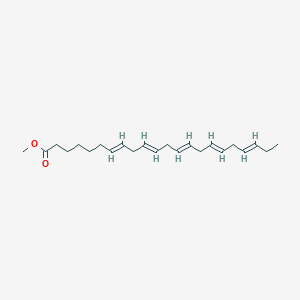
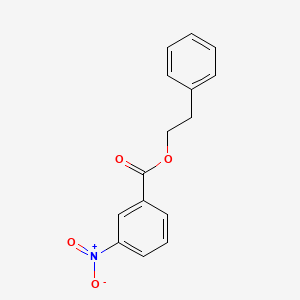
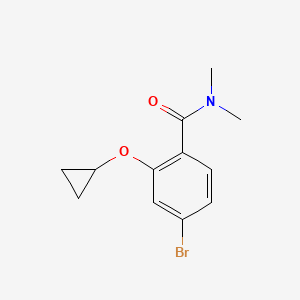
![N-cyclohexyl-2-[methyl(phenylacetyl)amino]benzamide](/img/structure/B14812543.png)
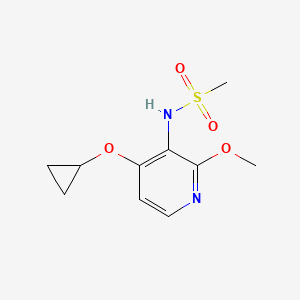
![3-(2,4-dimethoxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14812558.png)
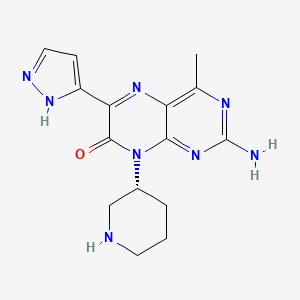
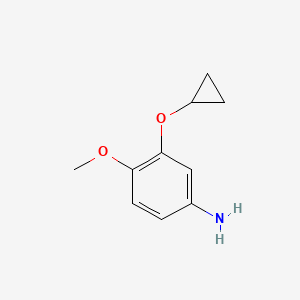
![3-methoxy-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B14812565.png)
